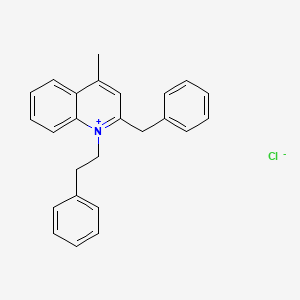
2-Benzyl-4-methyl-1-(2-phenylethyl)quinolin-1-ium chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Benzyl-4-methyl-1-(2-phenylethyl)quinolin-1-ium chloride is a heterocyclic aromatic compound with a quinoline core structure. This compound is known for its unique chemical properties and potential applications in various fields, including chemistry, biology, and medicine. The presence of benzyl, methyl, and phenylethyl groups attached to the quinoline ring enhances its chemical reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Benzyl-4-methyl-1-(2-phenylethyl)quinolin-1-ium chloride typically involves the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized using various methods such as the Skraup synthesis, Friedländer synthesis, or Pfitzinger reaction.
Introduction of Substituents: The benzyl, methyl, and phenylethyl groups are introduced through alkylation reactions.
Quaternization: The final step involves the quaternization of the quinoline nitrogen with an alkyl halide, such as methyl chloride, to form the quaternary ammonium salt.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to optimize reaction conditions and increase yield. The use of catalysts and solvents that enhance reaction rates and selectivity is also common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
2-Benzyl-4-methyl-1-(2-phenylethyl)quinolin-1-ium chloride undergoes various chemical reactions, including:
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzyl, methyl, and phenylethyl positions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Halogens, alkyl halides, amines, thiols
Major Products Formed
Oxidation: Quinoline N-oxides
Reduction: Tetrahydroquinoline derivatives
Substitution: Various substituted quinoline derivatives
Scientific Research Applications
2-Benzyl-4-methyl-1-(2-phenylethyl)quinolin-1-ium chloride has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-Benzyl-4-methyl-1-(2-phenylethyl)quinolin-1-ium chloride involves its interaction with molecular targets such as enzymes and receptors. The quinoline core can intercalate with DNA, inhibiting DNA replication and transcription. Additionally, the compound can inhibit enzyme activity by binding to the active site or allosteric sites .
Comparison with Similar Compounds
Similar Compounds
Quinoline: A simpler structure with a single benzene ring fused to a pyridine ring.
Isoquinoline: Similar to quinoline but with a different arrangement of the nitrogen atom in the ring.
2-Methylquinoline: A quinoline derivative with a methyl group at the 2-position.
Uniqueness
2-Benzyl-4-methyl-1-(2-phenylethyl)quinolin-1-ium chloride is unique due to the presence of multiple substituents that enhance its chemical reactivity and biological activity. The combination of benzyl, methyl, and phenylethyl groups provides a distinct set of properties that differentiate it from other quinoline derivatives .
Properties
CAS No. |
62217-93-0 |
|---|---|
Molecular Formula |
C25H24ClN |
Molecular Weight |
373.9 g/mol |
IUPAC Name |
2-benzyl-4-methyl-1-(2-phenylethyl)quinolin-1-ium;chloride |
InChI |
InChI=1S/C25H24N.ClH/c1-20-18-23(19-22-12-6-3-7-13-22)26(25-15-9-8-14-24(20)25)17-16-21-10-4-2-5-11-21;/h2-15,18H,16-17,19H2,1H3;1H/q+1;/p-1 |
InChI Key |
XDHJDNIIYOXEGC-UHFFFAOYSA-M |
Canonical SMILES |
CC1=CC(=[N+](C2=CC=CC=C12)CCC3=CC=CC=C3)CC4=CC=CC=C4.[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















